3-[[3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid
Overview
Description
3-[[3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, which is known for its diverse biological activities, and a benzoic acid moiety, which is commonly found in many pharmaceuticals and industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[[3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[[3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-[[3-(3,4-Dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid: This compound shares a similar structure but features an adamantane moiety instead of a pyrazole ring.
3-[[3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]acrylic acid: This compound has an acrylic acid group instead of a benzoic acid moiety.
Uniqueness
The uniqueness of 3-[[3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid lies in its specific combination of the pyrazole ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[[3-(3,4-dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-16-11-12-18(13-17(16)2)23-22(15-28(27-23)21-9-4-3-5-10-21)24(29)26-20-8-6-7-19(14-20)25(30)31/h3-15H,1-2H3,(H,26,29)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZVQEPLMXQROY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=CC(=C3)C(=O)O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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